molecular formula C8H6Cl2N2O2 B2406956 (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide CAS No. 1081809-48-4

(2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B2406956
CAS No.: 1081809-48-4
M. Wt: 233.05
InChI Key: DHNYOOWCULCVEH-UHFFFAOYSA-N
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Description

(2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide is a chemical compound characterized by the presence of a hydroxyimino group attached to an acetamide backbone, with two chlorine atoms substituted on the phenyl ring

Scientific Research Applications

Growth Hormone Modulation

Research involving N-amidino 2-(2.6 dichlorophenyl) acetamide hydrochloride, a compound with central α-adrenoceptor activity, has shown its effect on growth hormone (GH) secretion in young, healthy volunteers. The study highlights the potential of specific chemical compounds in modulating GH secretion, indicating a broader implication for research into hormone regulation and potential therapeutic applications (Lancranjan & Marbach, 1977).

Environmental Contaminants and Health

Another study focused on the exposure to phenoxyherbicides and chlorophenols, chemicals related to environmental pollution, and their potential association with soft tissue sarcoma. While not directly related to "(2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide," this research underscores the importance of understanding chemical exposure's impact on health and the need for further studies to clarify these relationships (Smith et al., 1984).

Antihypertensive Effects

A study on the antihypertensive effects of N-amidino-2-(2,6-dichlorophenyl)-acetamide hydrochloride (guanfacine, BS 100-141) highlights its significant impact on reducing systolic and diastolic blood pressure in patients with essential hypertension. This research points to the potential utility of related compounds in developing treatments for cardiovascular diseases (Dubach et al., 1977).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor or modulator.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
  • Evaluated for its role in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide shares structural similarities with other hydroxyiminoacetamide derivatives, such as (2E)-N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide and (2E)-N-(3,4-dibromophenyl)-2-(hydroxyimino)acetamide.

Uniqueness:

  • The presence of chlorine atoms in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Compared to its fluorinated or brominated analogs, the dichlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.

Properties

IUPAC Name

(2E)-N-(3,4-dichlorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYOOWCULCVEH-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=N/O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6662-53-9
Record name N-(3,4-DICHLORO-PHENYL)-2-HYDROXYIMINO-ACETAMIDE
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